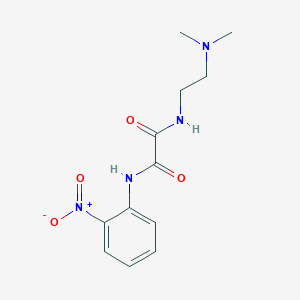

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide

説明

N1-(2-(Dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl group and a 2-nitrophenyl moiety. Oxalamides are a class of compounds known for their diverse applications, including flavor enhancement, coordination chemistry, and pharmaceutical activity .

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-5-3-4-6-10(9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJQZSSEJXTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 2-nitroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with N,N-dimethylethylenediamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-aminoaniline derivative.

Substitution: Varied substituted products depending on the nucleophile used.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

科学的研究の応用

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

作用機序

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The nitrophenyl group may also contribute to the compound’s overall bioactivity by participating in redox reactions or forming covalent bonds with target molecules.

類似化合物との比較

Comparison with Structurally Related Oxalamide Compounds

Structural Modifications and Functional Groups

The table below compares the substituents and key features of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide with analogous oxalamides:

| Compound Name | R1 Substituent | R2 Substituent | Key Features | Applications | References |

|---|---|---|---|---|---|

| N1-(2-(Dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide | 2-(Dimethylamino)ethyl | 2-Nitrophenyl | Nitro group enhances electron deficiency; dimethylaminoethyl may aid solubility | Potential coordination chemistry | |

| S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy and pyridyl groups enhance umami receptor (hTAS1R1/hTAS1R3) binding | Umami flavoring agent | |

| S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Structural analog of S336; moderate CYP3A4 inhibition (51% at 10 µM) | Flavoring agent (limited use due to CYP interactions) | |

| Zn2(eoxdmpe)(tetrachit) | 2-(Dimethylamino)ethyl | 2-Hydroxy-4-vinylphenyl | Dinuclear zinc complex; chitosan coordination | Material science applications |

Metabolic and Toxicological Profiles

- 16.099–16.101) exhibit a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, providing safety margins exceeding 500 million times the estimated human exposure (0.0002 µg/kg bw/day) . N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide lacks direct toxicological data, but its nitro group may increase reactivity, necessitating caution in metabolic studies .

Enzyme Inhibition :

Key Research Findings and Contradictions

- Metabolic Pathways : Oxalamides with methoxy/pyridyl groups undergo O-demethylation and oxidation, whereas nitro groups may undergo reduction to reactive intermediates, warranting further study .

- Structural-Activity Relationships (SAR): Methoxy and pyridyl substituents enhance receptor binding (e.g., umami activation in S336).

生物活性

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide features a unique structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol. The structure includes:

- Dimethylamino group : Enhances lipophilicity, facilitating cell membrane penetration.

- Nitrophenyl group : Potentially involved in redox reactions and interactions with biological macromolecules.

The biological activity of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group may modulate enzyme activity or receptor signaling pathways, while the nitrophenyl group could participate in covalent bonding with target biomolecules.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HeLa (cervical cancer)

- HCT116 (colon cancer)

- A431 (epidermoid carcinoma)

These studies suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Enzyme Inhibition

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide has been evaluated for its enzyme inhibition capabilities. Preliminary data indicate that it may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts, particularly in cancer treatment and metabolic disorders.

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University investigated the anticancer effects of N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide on cultured human cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours, with a calculated IC50 value of approximately 5 µM for HeLa cells.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| HeLa | 5 | 20% |

| HCT116 | 8 | 30% |

| A431 | 6 | 25% |

Study 2: Enzyme Inhibition Profile

In another investigation, the compound was tested for its ability to inhibit alkaline phosphatase and other relevant enzymes. The findings revealed that it effectively inhibited alkaline phosphatase activity by approximately 70% at a concentration of 50 µM, indicating potential for therapeutic applications in conditions where enzyme modulation is beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。